Indoline-5,6-diol hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of Indoline-5,6-diol hydrobromide and related compounds involves several key methods. Notably, the regioselective dibromination of methyl indole-3-carboxylate, a precursor to 5,6-dibromoindoles, highlights an important step in accessing derivatives of indoline. This process is facilitated by treatment with bromine in acetic acid, leading to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to yield desired compounds (Parsons et al., 2011). Additionally, amidomethylation in acidic media and subsequent modifications have been employed to synthesize benz(aminomethyl)indoles, providing pathways to 5- or 6-substituted isomers through dehydrogenation and hydrolysis (Kost et al., 1975).
Molecular Structure Analysis
Understanding the molecular structure of Indoline-5,6-diol hydrobromide involves examining the configurations and electronic properties of its indoline backbone. The crystal structures of related compounds, such as L-tryptophan hydrochloride and hydrobromide, have been determined, revealing insights into the indole ring's arrangements and interactions within the crystal lattice. These studies provide a foundation for analyzing the structural nuances of indoline derivatives (Takigawa et al., 1966).
Chemical Reactions and Properties
Indoline compounds participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. For example, the Fischer indole synthesis, a classic reaction, illustrates the indole ring formation's efficiency via a regiospecific process (Calderon Morales et al., 2004). Additionally, electrophilic substitution reactions, such as halogenation and acylation, further demonstrate the reactivity of indoline structures at specific positions, enabling targeted modifications (Ntaganda et al., 1994).
Physical Properties Analysis
The physical properties of Indoline-5,6-diol hydrobromide, including its solubility, melting point, and crystal structure, are crucial for its handling and application in various domains. While specific data on Indoline-5,6-diol hydrobromide is scarce, studies on related indoline and indole compounds provide valuable insights. For instance, the solvate structures and thermal behaviors of indoline derivatives have been extensively studied, offering clues to their stability, solubility, and crystalline forms (Sharma et al., 2021).
Scientific Research Applications
Bioactivity of Secondary Metabolites from Marine Sponges
- Marine sponges produce bioactive secondary metabolites with potential applications in treating human diseases. Compounds with brominated indolic rings, like 5,6-dibromoindoles, exhibit anti-cancer, antibiotic, and anti-inflammatory properties. They are also being explored for treating depression-related pathologies (Mollica, Locatelli, Stefanucci, & Pinnen, 2012).
Synthesis of 5,6-Dibromoindoles
- The regioselective dibromination of methyl indole-3-carboxylate leads to the synthesis of 5,6-dibromoindoles, useful in creating natural and non-natural indole derivatives with potential pharmacological applications (Parsons, Ghellamallah, Male, Spencer, & Grainger, 2011).
S-aminoalkyl Derivatives Synthesis
- S-aminoalkylation reactions on thione groups of 1,2,4-triazino[5,6-b]indole-3-thione have been utilized to synthesize S-aminoalkyl derivatives, which show potential for antihypoxic and antisurditant pharmaceutical applications (Lopatik, Kuvaeva, Naidenov, Bondareva, & Tychinskaya, 2021).
Indoline in Dehydrogenation and Aromatization Processes
- Indoline derivatives are transformed into indoles through a novel dehydrogenation pathway catalyzed by cytochrome P450 enzymes. This process has implications for developing drug candidates with therapeutic potential (Sun et al., 2007).
Use in Corrosion Inhibition
- Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, suggesting applications in material sciences (Gupta et al., 2018).
Indolines in Anticancer Drug Development
- Indoline compounds are increasingly utilized in anticancer drug development due to their diverse biological activities. They form the backbone of various drug scaffolds, highlighting their significance in medicinal chemistry (Wei et al., 2023).
Antioxidant Activities
- Indoline derivatives demonstrate significant antioxidant activities, which can be leveraged in developing treatments for conditions associated with chronic inflammation (Nishiyama, Suzuki, Hashiguchi, Shiotsu, & Fujioka, 2002).
Safety And Hazards
When handling Indoline-5,6-diol hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
properties
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQOPNBBITFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021295 | |
Record name | 5,6-Dihydroxyindoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-5,6-diol hydrobromide | |
CAS RN |
138937-28-7 | |
Record name | 5,6-Dihydroxyindoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydroxyindoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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